molecular formula C18H16O5 B11473429 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Cat. No.: B11473429
M. Wt: 312.3 g/mol
InChI Key: WHCZLRKVYMTFQX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring system substituted with methoxy groups and a phenylprop-2-en-1-one moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-2H-1,3-benzodioxole and benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 6,7-dimethoxy-2H-1,3-benzodioxole and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the benzodioxole ring can undergo nucleophilic substitution reactions with reagents such as halogens or amines, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include carboxylic acids, alcohols, and substituted benzodioxole derivatives.

Scientific Research Applications

3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes, leading to modulation of their activity.

    Pathways Involved: It can affect various signaling pathways, including those related to cell proliferation, apoptosis, and oxidative stress, contributing to its biological effects.

Comparison with Similar Compounds

3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid and (2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propen-1-yl hydrogen sulfate share structural similarities.

    Uniqueness: The presence of the phenylprop-2-en-1-one moiety in this compound distinguishes it from other related compounds, contributing to its unique chemical and biological properties.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C18H16O5/c1-20-16-13(8-9-14(19)12-6-4-3-5-7-12)10-15-17(18(16)21-2)23-11-22-15/h3-10H,11H2,1-2H3/b9-8+

InChI Key

WHCZLRKVYMTFQX-CMDGGOBGSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1/C=C/C(=O)C3=CC=CC=C3)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1C=CC(=O)C3=CC=CC=C3)OCO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.